5,8-dimethoxyisoquinoline

Catalog No.
S6492664
CAS No.
55087-23-5
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,8-dimethoxyisoquinoline

CAS Number

55087-23-5

Product Name

5,8-dimethoxyisoquinoline

IUPAC Name

5,8-dimethoxyisoquinoline

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-13-10-3-4-11(14-2)9-7-12-6-5-8(9)10/h3-7H,1-2H3

InChI Key

AFVZHJWOFYVPRE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CN=CC2=C(C=C1)OC

Scientific research on 5,8-dimethoxyisoquinoline itself is limited, but it has been identified as a metabolite of other naturally occurring isoquinoline alkaloids, which are of interest to researchers due to their potential medicinal properties.

Here are some examples of isoquinoline alkaloids being studied for their scientific applications:

  • Berberine: This naturally occurring isoquinoline alkaloid found in several plants, including Berberis vulgaris (European barberry), is being studied for its potential anti-inflammatory and antimicrobial properties [].
  • Noscapine: This alkaloid found in poppy species is being investigated for its potential cough suppressant and anti-cancer properties [].

5,8-Dimethoxyisoquinoline is a nitrogen-containing heterocyclic compound characterized by two methoxy groups attached to the isoquinoline structure. Isoquinolines are bicyclic compounds derived from benzene and pyridine, and they exhibit a wide range of biological activities. The specific positioning of the methoxy groups at the 5 and 8 positions enhances the compound's chemical properties, making it a subject of interest in medicinal chemistry.

Typical of isoquinoline derivatives, including:

  • Nucleophilic Substitution: The methoxy groups can be replaced under strong nucleophilic conditions.
  • Oxidation: The compound can be oxidized to form various derivatives, expanding its chemical utility in synthesis.
  • Reduction: Under reducing conditions, it can yield other isoquinoline derivatives or related compounds.

For instance, the Pomeranz-Fritsch reaction has been utilized to synthesize 5,8-dimethoxyisoquinoline from N-(2,5-dimethoxybenzyl)-N-(2,2-dimethoxyethyl)-2-nitrobenzenesulfonamide .

Research indicates that isoquinoline derivatives possess significant biological activities, including:

  • Antihypertensive Effects: Some isoquinolines exhibit activity against alpha-adrenoceptors, although specific studies on 5,8-dimethoxyisoquinoline's efficacy remain limited .
  • Anticancer Properties: Compounds in this class have been studied for their potential anticancer effects due to their ability to interact with various cellular pathways.
  • Neuroprotective Effects: Isoquinolines have shown promise in protecting neuronal cells from oxidative stress.

Several methods have been developed for the synthesis of 5,8-dimethoxyisoquinoline:

  • Pomeranz-Fritsch Reaction: This method involves the reaction of specific nitrobenzenesulfonamides with suitable precursors to yield the desired isoquinoline .
  • Oxidative Methods: Utilizing N-haloimides for selective oxidation has been explored in synthesizing related alkaloids .
  • Cyclization Reactions: Starting from appropriate precursors like 2-methyl-4,5-dimethoxybenzonitrile can lead to the formation of isoquinoline structures through cyclization .

5,8-Dimethoxyisoquinoline has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may contribute to new drug formulations targeting cardiovascular diseases or cancer.
  • Chemical Research: As a building block in organic synthesis, it can facilitate the development of more complex molecular architectures.
  • Material Science: Investigations into its properties may reveal applications in creating novel materials with specific electronic or optical characteristics.

Several compounds share structural similarities with 5,8-dimethoxyisoquinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6,7-DimethoxyisoquinolineMethoxy groups at different positionsExhibits stronger neuroprotective effects
1-MethylisoquinolineMethyl group at position 1Known for its analgesic properties
BerberineQuaternary ammonium structureNotable for antimicrobial activity

These compounds highlight the diversity within the isoquinoline family and underscore the unique positioning of methoxy groups in influencing biological activity and chemical behavior.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

189.078978594 g/mol

Monoisotopic Mass

189.078978594 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-25-2023

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